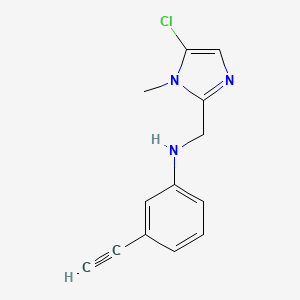
n-((5-Chloro-1-methyl-1h-imidazol-2-yl)methyl)-3-ethynylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline is a chemical compound with a complex structure that includes an imidazole ring, a chloro substituent, and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline typically involves multiple stepsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while nucleophilic substitution of the chloro group can produce a variety of substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The ethynyl group can participate in covalent bonding with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-N-methylnorleucinamide hydrochloride
- (5-Chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride
- 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethanol
Uniqueness
N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C13H12ClN3 |
|---|---|
Peso molecular |
245.71 g/mol |
Nombre IUPAC |
N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-ethynylaniline |
InChI |
InChI=1S/C13H12ClN3/c1-3-10-5-4-6-11(7-10)15-9-13-16-8-12(14)17(13)2/h1,4-8,15H,9H2,2H3 |
Clave InChI |
AJHXFLPTHQBNFL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1CNC2=CC=CC(=C2)C#C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




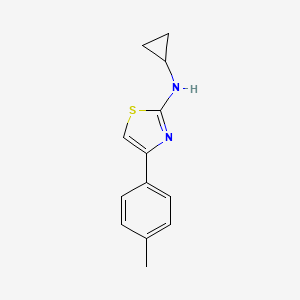
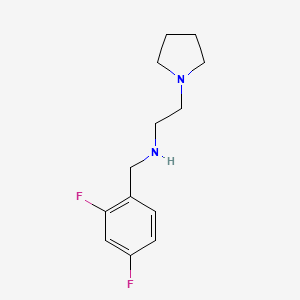
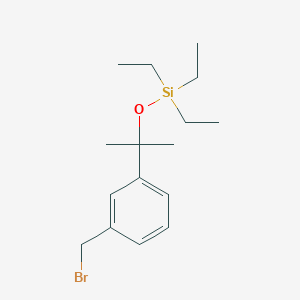
![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)
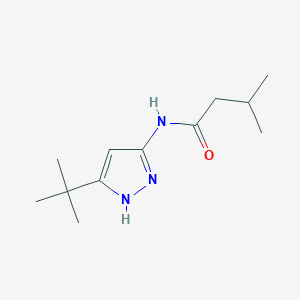
![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)
![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)


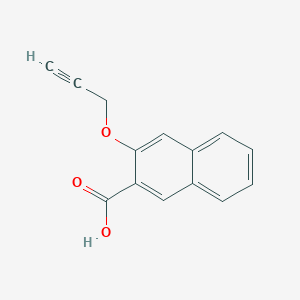

![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)
